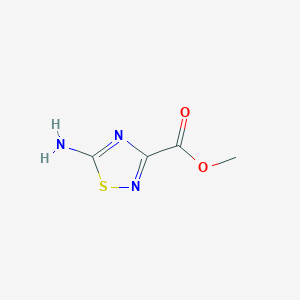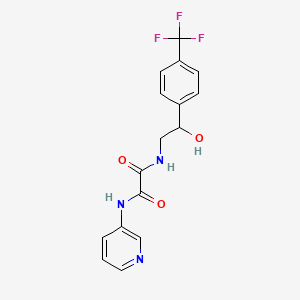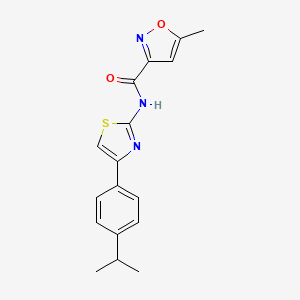
5-chloro-2-((1-((1,3,5-triméthyl-1H-pyrazol-4-yl)sulfonyl)pipéridin-3-yl)oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C15H20ClN5O3S and its molecular weight is 385.87. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Ce composé pourrait potentiellement être utilisé dans la réaction de couplage croisé de Suzuki–Miyaura (SM) . Le couplage croisé SM est une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée. Son succès découle d'une combinaison de conditions réactionnelles exceptionnellement douces et tolérantes aux groupes fonctionnels, avec un réactif organoboronique relativement stable, facilement préparé et généralement respectueux de l'environnement .
Activité antileishmanienne
Le composé a montré des résultats prometteurs en activité antileishmanienne . En particulier, le composé 13 a montré une activité antipromastigote supérieure, 174 et 2,6 fois plus active que les médicaments standard miltefosine et amphotéricine B désoxycholate .
Activité antimalarienne
Le composé a également démontré un potentiel en activité antimalarienne . Les composés cibles 14 et 15 ont induit de meilleurs effets d'inhibition contre Plasmodium berghei avec une suppression respective de 70,2 % et 90,4 % .
Activité antifongique
Les composés contenant le 1,3-diazole, qui est structurellement similaire au pyrazole, ont montré de nombreuses activités thérapeutiques, y compris une activité antifongique .
Activité antitumorale
Le 1,3-diazole et ses composés contenant ont également montré une activité antitumorale , suggérant des applications potentielles du composé dans le traitement du cancer.
Activité antivirale
Les indorylribonucléosides dérivés de la pyrimidine, qui sont structurellement liés à la pyrimidine, ont montré une activité antivirale contre le virus de la dengue et un effet anti-virus de l'hépatite C .
Mécanisme D'action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. It has been found to display superior antipromastigote activity . A molecular simulation study justified the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium parasites, leading to their death and the suppression of the diseases they cause
Result of Action
The compound has shown potent antileishmanial and antimalarial activities . It displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Propriétés
IUPAC Name |
5-chloro-2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5O3S/c1-10-14(11(2)20(3)19-10)25(22,23)21-6-4-5-13(9-21)24-15-17-7-12(16)8-18-15/h7-8,13H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNENOVGLTMBOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2432039.png)


![N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2432043.png)
![3-[(2-aminoethyl)amino]benzoicaciddihydrochloride](/img/structure/B2432044.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2432047.png)
![ethyl 6-acetylimino-7-benzyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2432048.png)

![N-[3-(2-Methylpyrimidin-4-yl)phenyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2432053.png)




